![molecular formula C20H16N6O3S B2722549 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-62-8](/img/structure/B2722549.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H16N6O3S and its molecular weight is 420.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds Synthesis and Applications
Insecticidal and Antimicrobial Applications : A study explored the synthesis of innovative heterocycles incorporating thiadiazole moieties, aimed at assessing their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of heterocyclic compounds in developing insecticidal agents, which could suggest similar applications for the compound if related activities are observed (Fadda et al., 2017).
Herbicide Resistance and Enzymatic Studies : Another study detailed the properties of mutant acetolactate synthases resistant to triazolopyrimidine sulfonanilide, a class of herbicides. This research highlights the interaction between chemical compounds and specific enzymes, suggesting potential avenues for the scientific application of the target compound in studying enzyme resistance or inhibition mechanisms (Subramanian et al., 1990).
Pharmacological Properties Exploration : Research into the synthesis and evaluation of eosinophil infiltration inhibitors with antihistaminic activity involved compounds with triazolo and pyridazine structures. Such studies indicate the relevance of heterocyclic compounds in pharmaceutical research, particularly in developing new therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Anticancer and PI3K Inhibition : A significant area of research involves the modification of compounds to improve their pharmacological profiles. For instance, a study on the modification of a specific triazolopyridine compound to serve as a PI3K inhibitor showcased efforts to enhance anticancer effects while reducing toxicity. This demonstrates the potential for designing more effective anticancer agents through chemical modification (Wang et al., 2015).
Antimicrobial Activity of Heterocycles : The synthesis of novel thienopyrimidine derivatives and their subsequent antimicrobial evaluation highlight the continuous interest in developing new antimicrobial agents from heterocyclic compounds. Such studies are crucial in the fight against microbial resistance, suggesting that compounds with similar structures could be explored for their antimicrobial potential (Bhuiyan et al., 2006).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-18(22-13-4-5-15-16(11-13)29-10-9-28-15)12-30-19-7-6-17-23-24-20(26(17)25-19)14-3-1-2-8-21-14/h1-8,11H,9-10,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUYGXQUFCLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

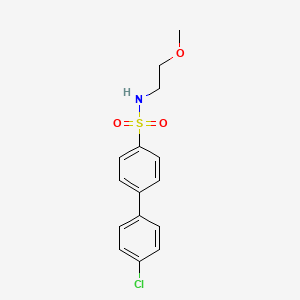
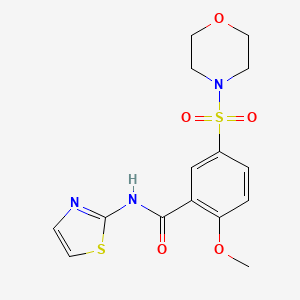
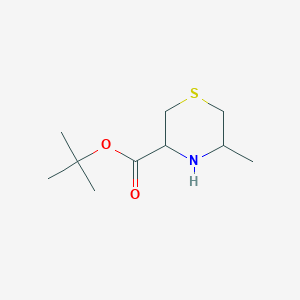
![(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine](/img/structure/B2722473.png)

![5H-indeno[1,2-b]pyridin-5-one O-(4-chlorobenzyl)oxime](/img/structure/B2722475.png)
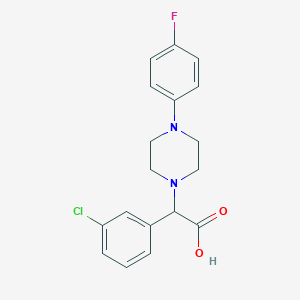
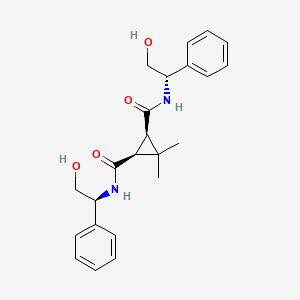

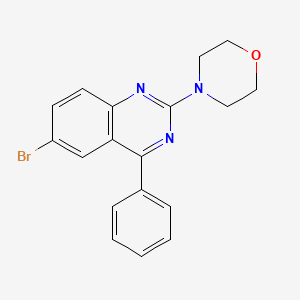

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B2722485.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2722486.png)
